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SRT 1460 TFA Salt

Cat. No.: B1162461
M. Wt: 507.6011402
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Description

Overview of Sirtuin Family and Biological Significance

The sirtuins are a highly conserved family of signaling proteins found across all kingdoms of life, playing a crucial role in metabolic regulation. wikipedia.org The name is derived from the yeast gene "silent mating-type information regulation 2" (Sir2), which was the first of its kind to be identified. wikipedia.orgportlandpress.com In mammals, there are seven distinct sirtuins, designated as SIRT1 through SIRT7. wikipedia.orgportlandpress.com These proteins function as either mono-ADP-ribosyltransferases or, more commonly, as NAD+-dependent deacylases. wikipedia.orgmdpi.com This means they remove various acyl groups, such as acetyl, succinyl, and malonyl groups, from lysine (B10760008) residues on both histone and non-histone proteins. wikipedia.orgmdpi.com

The dependence on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) links their enzymatic activity directly to the cell's energy status. mdpi.com Sirtuins are involved in a wide array of vital biological processes, including gene silencing, DNA repair, chromosomal stability, inflammation, apoptosis (programmed cell death), and stress resistance. portlandpress.commdpi.comfrontiersin.org Their influence on cellular metabolism, energy efficiency, and pathways related to aging has made them a significant area of research. wikipedia.orgfrontiersin.org The seven mammalian sirtuins are distributed in different subcellular compartments: SIRT1, SIRT6, and SIRT7 are primarily found in the nucleus; SIRT2 is in the cytoplasm; and SIRT3, SIRT4, and SIRT5 are located in the mitochondria. wikipedia.orgportlandpress.com This localization reflects their diverse functions in regulating cellular processes in different parts of the cell.

Historical Context of Small Molecule Sirtuin Activator Development

The discovery that sirtuins could modulate lifespan in organisms like yeast, worms, and flies spurred significant interest in finding small molecules that could activate these enzymes, potentially offering therapeutic benefits for age-related diseases. portlandpress.comnih.gov This led to the identification of a class of compounds known as Sirtuin-Activating Compounds (STACs). nih.gov

The first widely studied STAC was resveratrol (B1683913), a natural polyphenol found in grapes and other plants. nih.govexplorationpub.com In 2003, it was reported that resveratrol could directly activate SIRT1 and extend the lifespan of yeast. explorationpub.com This discovery initiated high-throughput screening efforts to find more potent and specific sirtuin activators. nih.gov These screenings led to the development of synthetic STACs that were structurally distinct from resveratrol. nih.gov

The first generation of these synthetic activators included derivatives of an imidazothiazole scaffold, such as SRT1720, SRT2183, and the focus of this article, SRT1460. nih.govexplorationpub.com These molecules were reported to activate SIRT1 through a similar mechanism to resveratrol, by increasing the enzyme's affinity for its substrate (lowering the Michaelis constant, Km), but with much greater potency. nih.govnih.gov Subsequently, even more potent second and third-generation STACs, based on benzimidazole (B57391) and urea-based scaffolds, were developed. nih.gov However, the direct activation of SIRT1 by these early compounds, including SRT1460, later became a subject of scientific debate. nih.govuni-bayreuth.dewikipedia.org

Position of SRT 1460 TFA Salt within Sirtuin Research

SRT 1460 is a synthetic, small-molecule compound developed by Sirtris Pharmaceuticals as a potential activator of SIRT1. wikipedia.org It emerged from the first generation of synthetic STACs based on an imidazo[1,2-b]thiazole core structure. nih.govexplorationpub.com Initial studies reported that SRT 1460 was a potent SIRT1 activator, more so than the natural compound resveratrol. medchemexpress.com It was shown to have an EC1.5 (the concentration required to increase enzyme activity by 50%) of 2.9 μM for SIRT1, with high selectivity over the related sirtuins SIRT2 and SIRT3. medchemexpress.com

The mechanism of action was proposed to be allosteric, meaning it binds to a site on the enzyme other than the active site to enhance its activity. nih.govbiorxiv.org Specifically, it was thought to lower the Km of SIRT1 for its acetylated peptide substrate without affecting the maximum reaction rate (Vmax) or the binding of the NAD+ cofactor. mdpi.comnih.gov

However, subsequent research questioned whether SRT1460 and other similar compounds were direct activators of SIRT1. nih.govwikipedia.org Some studies suggested that the observed activation was an artifact of the experimental setup, specifically the use of a peptide substrate with a fluorescent tag. nih.govuni-bayreuth.de These studies found that when using native peptide substrates or full-length protein substrates without the fluorescent label, SRT1460 did not appear to activate SIRT1. nih.gov Further biophysical studies using techniques like isothermal titration calorimetry (ITC) indicated that SRT1460 binds to the complex of SIRT1 and the fluorescently-tagged substrate, but not to the complex with the native, untagged substrate. nih.gov Despite this controversy, SRT 1460 remains a significant compound in the history of sirtuin research, representing a key step in the development of synthetic sirtuin modulators. explorationpub.comresearchgate.net

The "TFA Salt" designation indicates that the compound is supplied as a trifluoroacetate (B77799) salt. Trifluoroacetic acid (TFA) is a strong organic acid often used in peptide synthesis and purification to form salts with basic compounds, improving their stability and handling characteristics. acs.orgwikipedia.org

Chemical and Research Data

PropertyDataSource
Analyte Name SRT 1460 Trifluoroacetic Acid Salt lgcstandards.com
Molecular Formula C26H29N5O4S • x(C2HF3O2) lgcstandards.com
Free Base CAS Number 925432-73-1 lgcstandards.com
Reported Purity >95% (HPLC) lgcstandards.com
Reported EC1.5 for SIRT1 2.9 μM medchemexpress.com
Selectivity High for SIRT1 vs. SIRT2 and SIRT3 (EC1.5 >300 μM) medchemexpress.com

Research Findings Summary

Study FocusKey FindingSource
Initial Potency and Selectivity SRT 1460 is a potent SIRT1 activator, more so than resveratrol, and is highly selective for SIRT1 over SIRT2 and SIRT3. medchemexpress.com
Mechanism of Action Proposed to increase SIRT1 activity by lowering the Km for the acetylated substrate without affecting Vmax or NAD+ binding. mdpi.comnih.gov
Controversy on Direct Activation Activation was not observed with native peptide or full-length protein substrates, suggesting it might be an artifact of the fluorescently-tagged substrate used in initial assays. nih.govuni-bayreuth.de
Biophysical Interaction Isothermal Titration Calorimetry (ITC) and NMR studies showed SRT1460 interacts with the SIRT1-fluorophore-peptide complex, but not with the SIRT1-native peptide complex. nih.gov
Cellular Studies In some cancer cell lines, SRT 1460 was found to inhibit cell viability and increase markers of autophagy. medchemexpress.com

Properties

Molecular Formula

C₂₆H₂₉N₅O₄S ·x(C₂HF₃O₂)

Molecular Weight

507.6011402

Synonyms

3,4,5-Trimethoxy-N-[2-[3-(1-piperazinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-benzamide Trifluoroacetate Salt; 

Origin of Product

United States

Mechanistic Elucidation of Srt 1460 Tfa Salt Activity on Sirtuin 1 Sirt1

Direct Allosteric Activation Hypotheses

The primary initial hypothesis positioned SRT 1460 as a direct, allosteric activator of SIRT1. ijbs.comcore.ac.uk This model proposed that SRT 1460 does not bind to the enzyme's active site but to a distinct allosteric site. This binding event was thought to enhance the enzyme's catalytic efficiency, not by increasing its maximum reaction rate (Vmax), but by lowering the Michaelis constant (Kₘ) for its acetylated peptide substrates. nih.govnih.govmdpi.com This suggests that the compound increases the enzyme's affinity for its target.

Conformational Dynamics of SIRT1-SRT 1460 TFA Salt Complex Formation

According to the allosteric activation model, the binding of SRT 1460 to SIRT1 is not an isolated event but occurs in the context of the enzyme-substrate complex. It was proposed that SRT 1460 binds to a pre-formed SIRT1-acetylated peptide complex. ijbs.comnih.gov This binding is thought to induce a conformational change in the enzyme, transitioning it into a more productive state that facilitates tighter substrate binding and subsequent deacetylation. nih.gov Molecular dynamics simulations have been employed to explore these potential conformational shifts, indicating that the N-terminal domain of SIRT1 may play a crucial role in mediating the effects of such activators. oup.comnih.govannualreviews.org

Influence on Peptide Substrate Binding Affinity

A central tenet of the direct activation hypothesis is that SRT 1460 enhances SIRT1 activity by increasing the enzyme's affinity for its acetylated peptide substrates. nih.govmdpi.com This is kinetically represented as a decrease in the Kₘ value. Initial studies, using specific assay conditions, reported that compounds from this class, including SRT 1460, lowered the Kₘ of SIRT1 for the peptide substrate without significantly affecting the Kₘ for the co-substrate NAD⁺ or the maximal velocity (Vmax) of the reaction. nih.govnih.gov This mechanism would allow for enhanced SIRT1 activity at physiological substrate concentrations.

Structural Insights from Molecular Modeling and Binding Assays

To substantiate the direct allosteric activation model, various biophysical techniques were employed to study the interaction between SRT 1460, SIRT1, and its substrates.

Isothermal Titration Calorimetry (ITC): ITC experiments were conducted to measure the binding energetics of the interaction. These studies demonstrated that SRT 1460 did indeed bind when incubated with SIRT1 and a fluorescently-labeled p53 peptide substrate. nih.govnih.gov The resulting data could be fitted to a 1:1 binding model, providing thermodynamic parameters for the formation of the ternary complex. nih.govresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR): NMR spectroscopy was used to detect molecular interactions by monitoring chemical shift perturbations. When SRT 1460 was incubated with a p53-derived peptide that was chemically tagged with a TAMRA fluorophore, a distinct chemical shift was observed, suggesting a direct interaction. nih.govnih.gov Similarly, SPR studies showed concentration-dependent binding of SRT 1460 to the TAMRA-containing peptide. nih.govnih.gov

These initial findings from binding assays seemed to support a model where SRT 1460 directly binds and allosterically activates the SIRT1-substrate complex. However, a critical detail in these experiments—the presence of a fluorophore—would become the focal point of a major controversy.

Table 1: Isothermal Titration Calorimetry (ITC) Binding Data for SRT1460 This table summarizes the binding parameters of SRT1460 to SIRT1 in the presence of different peptide substrates as determined by ITC. Note the binding observed with the TAMRA-labeled peptide and the lack of binding with the native peptide.

Complex Binding Observed Dissociation Constant (Kd) (μM) Enthalpy (ΔH) (kcal/mol) Stoichiometry (n) Source
SRT1460 to SIRT1-TAMRA-p53 Peptide Yes 4.8 ± 1.0 -11.0 ± 0.4 0.76 ± 0.02 nih.govresearchgate.netresearchgate.net
SRT1460 to SIRT1-Native p53 Peptide No Not Applicable Not Applicable Not Applicable nih.govnih.govresearchgate.net

Fluorophore-Dependent Activation Controversies

The initial enthusiasm for SRT 1460 and related compounds as direct SIRT1 activators was significantly tempered by subsequent findings that questioned the physiological relevance of the observed activation. A major controversy arose when it was discovered that the activating effect of SRT 1460 was critically dependent on the presence of a bulky synthetic fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or 5-carboxytetramethylrhodamine (B559615) (TAMRA), attached to the peptide substrate used in the assays. nih.govoup.comresearchgate.netoup.com

Substrate Specificity in Enzyme Assays

The core of the controversy lies in substrate specificity. While potent activation of SIRT1 by SRT 1460 was consistently observed in assays using fluorophore-labeled peptides, this effect vanished when native, unlabeled substrates were used. nih.govnih.govnih.gov Studies employing biochemical assays with native p53-derived peptides or full-length protein substrates, such as p53 and acetyl-CoA synthetase 1 (AceCS1), showed that SRT 1460 did not activate SIRT1 deacetylation. nih.govresearchgate.netnih.gov In some cases, the compound even showed slight inhibitory effects at higher concentrations. nih.gov This discrepancy suggested that the "activation" was not a general enhancement of SIRT1's catalytic function but rather an artifact of the specific artificial substrates used in the initial high-throughput screens. oup.commerckmillipore.comaging-us.com

Table 2: Effect of SRT1460 on SIRT1 Activity with Different Substrates This table illustrates the stark difference in SRT1460's effect on SIRT1 activity, which is dependent on the type of substrate used in the enzymatic assay.

Substrate Type Compound Concentration Effect on SIRT1 Activity Source
Fluorogenic TAMRA-p53 Peptide SRT1460 ~3 µM (EC₁.₅) ~447% Activation nih.govnih.gov
Native p53 Peptide SRT1460 30 µM No significant activation (~15% of control) nih.govresearchgate.net
Native Full-Length p53 Protein SRT1460 30 µM No activation nih.govnih.gov
Native Full-Length AceCS1 Protein SRT1460 30 µM No activation nih.govnih.gov

Role of Fluorophore-Compound Interaction in Apparent Activation

The substrate-dependent effects led to an alternative hypothesis: the apparent activation is not due to SRT 1460 binding to SIRT1, but rather to a direct physical interaction between SRT 1460 and the fluorophore tag on the substrate. nih.govresearchgate.netoup.com This hypothesis is strongly supported by the same biophysical data that was initially used to argue for direct activation.

Crucially, when the binding assays were re-examined, it became clear that the interaction was dependent on the fluorophore itself.

ITC studies that showed SRT1460 binding to the SIRT1-peptide complex only worked when the peptide was labeled with TAMRA; no binding was detected with a native, unlabeled peptide. nih.govnih.govresearchgate.net

NMR and SPR studies further confirmed a direct interaction between SRT1460 and the TAMRA-labeled peptide even in the complete absence of the SIRT1 enzyme. nih.govnih.govnih.govnih.gov

This evidence strongly suggests that SRT1460 and related compounds are not true allosteric activators of SIRT1. Instead, they appear to bind to the artificial fluorophore-substrate conjugate, and this ternary complex may be a preferred substrate for SIRT1, leading to an apparent increase in activity in these specific assays. nih.govoup.comaginganddisease.org Therefore, the observed effects are likely an artifact of the assay methodology rather than a genuine activation of SIRT1's deacetylase activity toward its natural, physiological targets. researchgate.netnih.govaginganddisease.org

Re-evaluation with Native and Unmodified Substrates

A critical point in the investigation of SRT 1460's mechanism of action has been its evaluation with native, unmodified substrates. Early studies that demonstrated potent activation of SIRT1 by SRT 1460 and similar compounds often utilized peptide substrates labeled with a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or 5-carboxytetramethylrhodamine (TAMRA). oup.comnih.gov

Further biophysical studies using techniques such as Nuclear Magnetic Resonance (NMR), surface plasmon resonance, and isothermal titration calorimetry (ITC) provided evidence that SRT 1460 directly interacts with the fluorophore-containing peptide substrates. nih.govnih.gov This suggested that the "activation" observed in earlier assays was an artifact of the experimental setup, where the compound might be binding to the substrate-fluorophore complex rather than directly activating the SIRT1 enzyme itself. nih.govresearchgate.net

Despite these findings, other research has shown that some STACs, including SRT 1460, can indeed accelerate the deacetylation of specific unmodified peptide substrates composed of natural amino acids. nih.gov The effect of SRT 1460 was found to be highly dependent on the structure of the peptide substrate. For instance, SRT 1460 activated deacetylation when the substrate contained a Phenylalanine-NH2 or Tryptophan-NH2 residue, but inhibited it when the substrate contained an AMC group. nih.gov This substrate-specific effect suggests a more complex interaction than a simple artifact. nih.govaging-us.com

Non-Allosteric Modulatory Mechanisms

The initial hypothesis for the mechanism of SIRT1 activation by compounds like SRT 1460 centered on an allosteric model, where the activator binds to a site on the enzyme distinct from the active site, inducing a conformational change that enhances catalytic activity. researchgate.netacs.org This was thought to occur by lowering the Michaelis constant (K_m) of SIRT1 for its acetylated substrate without affecting the maximal reaction velocity (V_max). nih.govmdpi.com

However, the dependence of activation on fluorophore-labeled substrates cast doubt on a simple allosteric mechanism. nih.govuni-bayreuth.de The direct interaction of SRT 1460 with these labeled substrates suggested an alternative, non-allosteric mechanism. nih.gov One proposed model is that the formation of a complex between the activator and the labeled substrate is what is more efficiently processed by SIRT1. nih.gov

Isothermal titration calorimetry (ITC) studies have shown that SRT 1460 binds to the SIRT1-TAMRA peptide substrate complex but not to the SIRT1-native peptide substrate complex. nih.govresearchgate.net This supports the idea that the interaction is not a classical allosteric activation of the enzyme itself, but rather a modulation of the substrate recognition or processing, which is dependent on the presence of the artificial fluorophore.

More recent theories propose that the activation of SIRT1 by STACs is indeed allosteric but is dependent on the specific structural features of the peptide substrate. researchgate.netresearchgate.net It has been suggested that hydrophobic residues within native substrates could potentially mimic the function of the fluorophores, facilitating the allosteric activation. oup.com However, this remains a point of controversy. oup.com The current understanding leans towards a mechanism that is not a straightforward allosteric activation of the enzyme but rather a complex interplay between the compound, the enzyme, and the specific substrate being used. biorxiv.org

Kinetic Characterization of SIRT1 Activation by SRT 1460 TFA Salt

The kinetic properties of SIRT1 modulation by SRT 1460 have been a key area of investigation. Initial studies reported that SRT 1460 and similar compounds increased SIRT1 activity by decreasing the K_m for the acetylated peptide substrate, without altering the K_m for the co-substrate NAD+ or the V_max. nih.govmdpi.com

Subsequent, more detailed kinetic analyses have provided a more intricate picture. The activation by SRT 1460 is dose-dependent and highly substrate-specific. nih.gov For example, with certain unmodified peptide substrates, SRT 1460 demonstrated clear activation with measurable EC_1.5 values (the concentration required to increase enzyme activity by 50%). nih.gov

The following table summarizes some of the reported kinetic data for SRT 1460 with different peptide substrates.

SubstrateEffect of SRT 1460EC_1.5 (μM)RV_maxReference
Ac-Arg-His-Lys-Lys(Ac)-Trp-NH2Activation5.04.1 ± 0.1 nih.gov
Ac-Arg-His-Lys-Lys(Ac)-Phe-NH2Activation26- nih.gov
Ac-Arg-His-Lys-Lys(Ac)-AMCInhibition-- nih.gov

EC_1.5: The concentration of the compound required to increase enzyme activity by 50%. RV_max: The maximum fold activation.

These findings underscore the critical role of the substrate in determining the kinetic outcome of the interaction between SRT 1460 and SIRT1. The observation that SRT 1460 can act as both an activator and an inhibitor depending on the substrate highlights the complexity of its modulatory effects and challenges a simple classification as a universal SIRT1 activator. nih.gov

Enzymatic Specificity and Deacetylase Profiling of Srt 1460 Tfa Salt

Selectivity Assessment Against Human Sirtuin Isoforms (SIRT1-7)

SRT 1460 has been characterized as a potent activator of Sirtuin 1 (SIRT1). medchemexpress.com Research indicates that it exhibits significant selectivity for SIRT1 over its closest homologs, SIRT2 and SIRT3. medchemexpress.com Specifically, while SRT 1460 demonstrates an effective concentration for 50% activation (EC₁.₅) of 2.9 μM for SIRT1, the EC₁.₅ values for SIRT2 and SIRT3 are both greater than 300 μM, indicating a pronounced preference for SIRT1. medchemexpress.com

Further studies on optimized SIRT1 STACs, a class which includes SRT 1460, reported a high degree of selectivity for SIRT1. These compounds displayed up to an 833-fold and 1875-fold greater selectivity for SIRT1 compared to SIRT2 and SIRT3, respectively, in in-vitro assays. mdpi.com However, it is important to note that broader selectivity profiling against over 100 targets revealed that SRT 1460 and related compounds can have multiple off-target activities against various receptors, enzymes, transporters, and ion channels. nih.govnih.gov The selectivity against other sirtuin isoforms (SIRT4-7) is less extensively documented in readily available literature.

Methodologies for Sirtuin Activity Determination

The methods used to measure sirtuin activity are fundamental to the discovery and characterization of modulating compounds like SRT 1460.

High-throughput screening (HTS) has been instrumental in the identification of sirtuin modulators. The initial discovery of SRT 1460 and related compounds originated from an HTS campaign that utilized a fluorescence polarization assay. nih.gov Another HTS method involves peptide microarrays. aging-us.com These arrays can present thousands of different physiological acetylation sites, allowing for the parallel assessment of sirtuin-dependent deacetylation in the presence and absence of a test compound. aging-us.comacs.org This approach can rapidly profile substrate specificity and identify potential activators or inhibitors. aging-us.com

Mass spectrometry (MS)-based assays are considered a gold standard for quantifying enzyme activity due to their high specificity and sensitivity. nih.gov Following initial HTS discovery, high-throughput mass spectrometry was used to optimize the potency of SRT 1460. nih.gov Methods using High-Performance Liquid Chromatography (HPLC), often coupled with MS, allow for the direct measurement of the deacetylated product and its separation from the acetylated substrate. nih.govresearchgate.net This direct quantification avoids potential artifacts associated with indirect fluorescence-based detection. nih.gov More advanced MS-based methods have been developed using substrates like biotin-labeled acetylated p53 peptides. nih.gov This technique enables the efficient enrichment and analysis of the substrate and product from complex biological samples, such as cell lysates, providing a more accurate measure of endogenous sirtuin activity. nih.gov Notably, such an assay failed to detect increased SIRT1 activity in cells treated with STACs like SRT1720. nih.gov

Fluorescence-based assays are widely used for HTS due to their simplicity and scalability. The "Fluor de Lys" assay is a common example, where the deacetylation of a fluorophore-labeled peptide substrate by a sirtuin allows it to be cleaved by a developer solution, releasing the fluorophore and generating a fluorescent signal proportional to enzyme activity.

However, as mentioned previously, these assays have been the source of significant controversy regarding STACs. Studies using biophysical techniques such as Nuclear Magnetic Resonance (NMR), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) have provided evidence that compounds like SRT 1460 and Resveratrol (B1683913) directly bind to the fluorophore-containing peptide substrates. nih.govnih.govresearchgate.net This interaction, rather than a direct modulation of the SIRT1 enzyme, is believed to be responsible for the apparent activation seen exclusively in these assay formats. nih.govnih.gov When assays with native, non-fluorophore-labeled substrates are used, no activation is observed. nih.govresearchgate.net

Molecular and Cellular Impact of Srt 1460 Tfa Salt

Effects on Substrate Deacetylation Profiles

SIRT1 carries out its functions by deacetylating a wide range of protein substrates, including histones and various non-histone proteins. db-thueringen.defrontiersin.org This process of removing acetyl groups from lysine (B10760008) residues is critical for regulating the activity and function of these target proteins. mdpi.com

Deacetylation of Key Transcription Factors

SIRT1 is known to deacetylate several key transcription factors, thereby modulating their activity and influencing gene expression. nih.govfrontiersin.org These transcription factors are involved in critical cellular processes such as apoptosis, cell cycle arrest, and stress resistance.

Research has shown that SIRT1 can deacetylate and consequently inactivate the p53 tumor suppressor protein. nih.govfrontiersin.orgwikipedia.org This action can suppress p53-dependent apoptosis in response to cellular stress. frontiersin.org Another important group of SIRT1 substrates is the Forkhead box O (FOXO) family of transcription factors (e.g., FOXO1, FOXO3, FOXO4). frontiersin.orgmdpi.com Deacetylation of FOXO proteins by SIRT1 can enhance their ability to induce cell cycle arrest and resistance to oxidative stress, while inhibiting their pro-apoptotic functions. db-thueringen.defrontiersin.org

Furthermore, SIRT1 regulates the activity of other transcription factors such as:

NF-κB (Nuclear Factor-kappa B): By deacetylating the RelA/p65 subunit, SIRT1 can inhibit NF-κB's pro-inflammatory signaling. nih.govwikipedia.org

PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha): Deacetylation of PGC-1α by SIRT1 is a key event in metabolic regulation. nih.govmdpi.com

STAT3 (Signal Transducer and Activator of Transcription 3): SIRT1 can negatively regulate the transcriptional activity of STAT3. frontiersin.org

While SRT 1460 has been studied as a SIRT1 activator, the direct, quantitative impact on the deacetylation of these specific transcription factors in various cell types remains an area of active investigation. The controversy surrounding its direct activation mechanism complicates the interpretation of its effects on these downstream targets. nih.govresearchgate.netaging-us.com

Regulation of Histone Acetylation States

Histone deacetylation is a fundamental epigenetic mechanism for regulating gene expression. SIRT1 is known to deacetylate specific lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. db-thueringen.denih.govexplorationpub.com

Key histone targets of SIRT1 include:

Histone H4 at lysine 16 (H4K16ac): Deacetylation of this residue is a hallmark of SIRT1 activity and is associated with gene silencing. db-thueringen.deplos.org

Histone H3 at lysine 9 (H3K9ac): SIRT1-mediated deacetylation of H3K9 is also involved in transcriptional repression. db-thueringen.defrontiersin.org

Histone H1 at lysine 26 (H1K26ac): This is another target of SIRT1 that plays a role in chromatin regulation and DNA damage response. plos.org

Although compounds like SRT 1460 are proposed to enhance SIRT1 activity, leading to increased histone deacetylation, the precise and direct effects of SRT 1460 on global and gene-specific histone acetylation states require further elucidation, especially in light of the debate over its mechanism of action. nih.govacs.org

Influence on Non-Histone Protein Deacetylation

Beyond transcription factors and histones, SIRT1 deacetylates a broad array of other non-histone proteins, influencing their function and stability. db-thueringen.defrontiersin.org This includes proteins involved in DNA repair, cellular metabolism, and cytoskeletal dynamics.

One notable example is the DNA repair factor Ku70 . db-thueringen.de Deacetylation of Ku70 by SIRT1 can inhibit apoptosis induced by the pro-apoptotic protein Bax. db-thueringen.de Another key metabolic enzyme regulated by SIRT1 is acetyl-CoA synthetase 1 (AceCS1) . nih.gov Deacetylation of AceCS1 by SIRT1 activates the enzyme, which is involved in converting acetate (B1210297) to acetyl-CoA, a crucial metabolite. nih.gov

The extent to which SRT 1460 influences the deacetylation of these and other non-histone proteins is intrinsically linked to its ability to activate SIRT1. Given the conflicting evidence regarding its direct activation of SIRT1 with native substrates, the physiological relevance of its effects on non-histone protein deacetylation is still under investigation. nih.govresearchgate.net

Modulation of Cellular Signaling Pathways

SRT 1460's impact extends to the modulation of complex cellular signaling networks, primarily through its proposed interaction with SIRT1. These pathways are central to cellular homeostasis, governing metabolism and stress responses.

Interplay with Metabolic Regulatory Networks

SIRT1 is a master regulator of metabolism, sensing the cell's energy status through NAD+ levels and adjusting metabolic pathways accordingly. nih.govsciengine.com It plays a pivotal role in glucose and lipid metabolism in various tissues. nih.govsciengine.com

SIRT1 influences metabolic pathways by deacetylating key regulatory proteins, including:

PGC-1α: As mentioned earlier, deacetylation of PGC-1α by SIRT1 activates this coactivator, which in turn promotes mitochondrial biogenesis and fatty acid oxidation. mdpi.com

PPARs (Peroxisome Proliferator-Activated Receptors): SIRT1 can interact with and regulate the activity of PPARs, which are critical for lipid metabolism. mdpi.comijbs.com

Foxo1: This transcription factor, regulated by SIRT1, is involved in the control of gluconeogenesis in the liver. mdpi.com

Compounds like SRT 1460, purported to be potent SIRT1 activators, have been shown in some studies to improve metabolic parameters in models of metabolic disease. mdpi.com For instance, the related compound SRT1720 has been reported to improve insulin (B600854) sensitivity and enhance fatty acid oxidation. mdpi.com However, other studies have questioned the in vivo efficacy of these compounds, suggesting that their effects may not be solely dependent on direct SIRT1 activation. nih.govresearchgate.net

Autophagy Induction and Related Processes

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and proteins, and it is crucial for maintaining cellular health and responding to stress. nih.gov SIRT1 is a key positive regulator of autophagy. nih.govaginganddisease.org

SIRT1 promotes autophagy through the deacetylation of several core autophagy-related proteins (Atgs), including Atg5, Atg7, and LC3/Atg8 . nih.gov This deacetylation is essential for the formation of the autophagosome, the double-membraned vesicle that engulfs cellular components destined for degradation. mdpi.com

Indirect evidence suggests that SIRT1 activators like SRT 1460 may induce autophagy. researchgate.netresearchgate.net For example, SRT 1460 has been observed to increase the expression of the autophagy marker LC3-II in pancreatic cancer cells. medchemexpress.com This induction of autophagy can contribute to cell death in cancer cells. researchgate.net The activation of SIRT1 is also linked to the regulation of other key signaling molecules that control autophagy, such as AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) . researchgate.net

Influence on Oxidative Stress Response Mechanisms

SRT 1460, through its activation of SIRT1, is positioned to be a significant modulator of cellular responses to oxidative stress. SIRT1 is a critical regulator of the cellular redox state, and its activation is linked to enhanced defense mechanisms against oxidative damage. mdpi.comfrontiersin.orgnih.gov Studies have shown that SRT1460 can weaken oxidative stress in models of myocardial ischemia/reperfusion injury. nih.gov

The mechanism of action is largely attributed to SIRT1's ability to deacetylate and thereby activate key transcription factors and co-activators that orchestrate the antioxidant response. nih.gov These targets include:

Forkhead Box O (FOXO) proteins: SIRT1-mediated deacetylation of FOXO3a enhances the expression of antioxidant enzymes such as manganese superoxide (B77818) dismutase (SOD2) and catalase. nih.gov

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α): By activating PGC-1α, SIRT1 can boost the expression of mitochondrial antioxidants like SOD2. nih.gov

p53: SIRT1 deacetylates the tumor suppressor protein p53, which is involved in activating antioxidant genes. nih.gov

Activation of the SIRT1 pathway can lead to a reduction in reactive oxygen species (ROS) and mitigate ROS-mediated cellular damage, including mitochondrial dysfunction and apoptosis. mdpi.comnih.gov Mild oxidative stress conditions have been observed to induce the expression of SIRT1, suggesting a natural feedback loop where the cell attempts to counteract redox imbalances by upregulating this protective deacetylase. nih.gov

Transcriptional Regulation and Gene Expression Profiling

As a potent SIRT1 activator, SRT 1460 fundamentally influences cellular function by modulating gene expression. SIRT1 is a class III histone deacetylase that removes acetyl groups from both histone and non-histone proteins, thereby altering chromatin structure and the activity of numerous transcription factors. explorationpub.comresearchgate.net This activity allows SIRT1 to regulate a wide array of biological processes, including metabolism, cell survival, inflammation, and apoptosis. nih.govexplorationpub.comresearchgate.net

Kinetic analyses have shown that sirtuin-activating compounds (STACs) like SRT 1460 function by increasing the affinity of SIRT1 for its acetylated substrates, effectively lowering the Michaelis constant (K_M) without affecting the K_M for its co-substrate NAD+. mdpi.com This enhanced enzymatic activity leads to widespread changes in the cellular transcriptome. For example, activation of SIRT1 can lead to the deacetylation of the p65 subunit of NF-κB, diminishing its activity and suppressing the production of pro-inflammatory cytokines. nih.gov

Gene expression profiling studies have revealed that modulating SIRT1 activity can lead to both increases and decreases in mRNA levels for different gene subsets. plos.org Genes affected by SIRT1 activation are often involved in critical cellular functions such as metabolism, DNA repair, and cell cycle regulation. researchgate.netplos.org However, it is noteworthy that some studies have raised questions about whether compounds like SRT 1460 are direct activators of SIRT1 for all substrates, suggesting that some effects might be mediated through interactions with fluorophore-tagged substrates used in certain assays or via off-target activities. mdpi.comresearchgate.net

Investigation of Mitochondrial Functional Alterations

Impact on Mitochondrial Biogenesis Pathways

SRT 1460 is implicated in the regulation of mitochondrial biogenesis, the process of generating new mitochondria, primarily through its activation of SIRT1. SIRT1 is a well-established upstream regulator of this pathway. nih.govfrontiersin.org The central mechanism involves the deacetylation and subsequent activation of PGC-1α, often described as a master regulator of mitochondrial biogenesis. nih.govfrontiersin.orgfrontiersin.org

Once activated by SIRT1, PGC-1α co-activates nuclear respiratory factors (NRF-1 and NRF-2). nih.govnih.gov These transcription factors then drive the expression of genes essential for mitochondrial function and replication, most notably mitochondrial transcription factor A (TFAM), which is critical for the transcription and replication of mitochondrial DNA (mtDNA). nih.govfrontiersin.orgnih.gov This signaling cascade, from SIRT1 to PGC-1α to NRFs and TFAM, ultimately leads to an increase in mitochondrial mass and number. frontiersin.orgfrontiersin.orgresearchgate.net

Studies using other SIRT1 activators have demonstrated that this pathway can lead to increased mitochondrial content and improved oxidative metabolism. frontiersin.org While SRT 1460 is cited as a SIRT1 activator with neuroprotective effects in models of Parkinson's disease through this pathway, some controversy exists in the broader literature regarding SIRT1's precise role, with a few studies questioning the universal positive impact of SIRT1 activation on mitochondrial biogenesis. nih.govresearchgate.net

Assessment of Mitochondrial Energetics and Respiration

The activation of sirtuins by compounds like SRT 1460 is closely linked to the regulation of mitochondrial energetics and cellular respiration. Efficient energy production relies on the proper functioning of the mitochondrial electron transport chain and oxidative phosphorylation (OXPHOS), processes that are heavily modulated by sirtuins. nih.govfrontiersin.org Measuring the oxygen consumption rate (OCR) provides a direct assessment of mitochondrial respiration and cellular bioenergetics. lucidsci.com

SIRT1 activation can enhance mitochondrial respiratory function indirectly by promoting mitochondrial biogenesis and by deacetylating transcription factors that repress mitochondrial activity, such as hypoxia-inducible factor 1-alpha (HIF-1α). nih.gov Furthermore, the mitochondrial sirtuins (SIRT3, SIRT4, SIRT5) directly regulate the activity of enzymes involved in the TCA cycle, fatty acid oxidation, and the OXPHOS system. frontiersin.org SIRT4, for instance, has been shown to reduce oxygen consumption and mitochondrial membrane potential. cell-stress.com

Research using other SIRT1 activators has shown that their administration can increase oxygen consumption in skeletal muscle, indicative of enhanced mitochondrial respiration. frontiersin.org While direct studies measuring the impact of SRT 1460 on OCR are not extensively detailed, its role as a SIRT1 activator suggests it would influence these energetic pathways. scispace.comufrgs.br

Role in Mitochondrial Homeostasis and Dynamics

Mitochondrial homeostasis is a dynamic process involving a delicate balance between mitochondrial biogenesis, degradation (mitophagy), and morphology changes through fission and fusion. xiahepublishing.comfrontiersin.orgnih.gov SRT 1460, by activating SIRT1, can influence this complex network. SIRT1 plays a role in the turnover of defective mitochondria by promoting mitophagy, the selective autophagic removal of damaged organelles. nih.govxiahepublishing.com

Mitochondrial dynamics are governed by a set of key proteins: fission is mediated by Drp1 and Fis1, while fusion is controlled by Mfn1, Mfn2, and OPA1. mdpi.com A proper balance between these opposing forces is critical for cellular health. frontiersin.orgmdpi.com Disruptions in this balance are linked to numerous diseases. nih.gov SIRT1 activation has been shown to influence the expression of these proteins, while other sirtuins, like SIRT4, can promote a more fused mitochondrial network by stabilizing the fusion protein OPA1. cell-stress.com This stabilization of OPA1 by SIRT4 opposes fission and can decrease mitophagic clearance. cell-stress.com

Cellular Viability and Proliferative Dynamics in Research Models

SRT 1460 has demonstrated significant effects on the viability and proliferation of cells, particularly in cancer research models. In studies involving human pancreatic cancer cell lines, SRT 1460 inhibited cell viability in a dose-dependent manner. nih.gov Notably, the cancer cells were found to be more sensitive to the compound than non-cancerous control cells. medchemexpress.comnih.gov Research has also indicated that SRT 1460 can induce a form of cell death dependent on SIRT1 and lysosomes. researchgate.net

The anti-proliferative effects of SRT 1460 have been quantified, with specific IC50 values (the concentration required to inhibit cell growth by 50%) determined for various cell lines.

Table 1: IC50 Values of SRT 1460 in Pancreatic Cell Lines

Cell Line Cell Type IC50 (μM)
Panc-1 Pancreatic Cancer 0.66 ± 0.02
Patu8988t Pancreatic Cancer 1.62 ± 0.13
SU86.86 Pancreatic Cancer 2.31 ± 0.23
HPDE Control (non-cancerous) 2.39 ± 0.29

Data sourced from Chini et al., 2016 and MedChemExpress. medchemexpress.comnih.gov

It is crucial to consider the potential influence of the Trifluoroacetate (B77799) (TFA) salt form on these assays. mdpi.com TFA is commonly used during the chemical synthesis and purification of compounds like SRT 1460. nih.govrsc.org Independent research has shown that TFA itself can suppress the proliferation of certain cell types, such as osteoblasts and chondrocytes, even at low concentrations. nih.govgenscript.com.cn Conversely, in other cell models like murine glioma cells, TFA has been reported to stimulate cell growth. genscript.com.cn This highlights the importance of using appropriate controls, such as the hydrochloride salt form of a compound, to distinguish the biological effects of the active molecule from those of its counter-ion. nih.govrsc.org

Preclinical Investigations Utilizing Srt 1460 Tfa Salt As a Research Tool

Studies in In Vitro Cell Line Models

In vitro studies using various cell lines have been instrumental in characterizing the molecular mechanisms of SRT 1460.

Pancreatic Cell Line Research

In the context of pancreatic cancer, SRT 1460 has demonstrated significant effects on cell viability and growth. nih.gov Studies using pancreatic cancer cell lines such as Patu8988t, SU86.86, and Panc-1 have shown that SRT 1460 inhibits cell viability in a dose-dependent manner. nih.govmedchemexpress.com Notably, pancreatic cancer cells appeared more sensitive to the compound than the control human pancreatic ductal epithelial (HPDE) cell line. medchemexpress.com

The observed anti-cancer effects are linked to the activation of a SIRT1-lysosomal-dependent cell death pathway. nih.gov Further mechanistic insights revealed that SRT 1460 treatment leads to an increased expression of the autophagy marker LC3-II in Patu8988t cells, suggesting an induction of autophagy. medchemexpress.com The anti-survival effect of SRT 1460 in these cancer cells has been shown to be dependent on SIRT1. nih.gov

Cell LineCancer TypeKey Findings with SRT 1460
Patu8988tPancreatic CancerInhibition of cell viability and growth, induction of autophagy (increased LC3-II expression). nih.govmedchemexpress.com
SU86.86Pancreatic CancerInhibition of cell viability. nih.govmedchemexpress.com
Panc-1Pancreatic CancerInhibition of cell viability. nih.govmedchemexpress.com
HPDENormal Pancreatic DuctLess sensitive to SRT 1460 compared to pancreatic cancer cell lines. medchemexpress.com

Neuroblastoma Cell Line Research

While specific studies focusing solely on SRT 1460 in neuroblastoma cell lines are not extensively detailed in the provided results, the broader context of SIRT1 activators in neurodegeneration is relevant. SIRT1 activation is considered a potential therapeutic strategy in neurodegenerative diseases. frontiersin.orgresearchgate.net Synthetic activators like SRT 1460 have been noted for their potency, which is significantly greater than that of resveratrol (B1683913). nih.govresearchgate.net Research on other SIRT1 activators has shown neuroprotective effects in various models, suggesting a potential area for future investigation with SRT 1460. frontiersin.orgnih.gov

Endothelial Cell Research

SRT 1460, as a SIRT1 activator, is relevant to endothelial cell research due to the crucial role of SIRT1 in maintaining endothelial function and protecting against cardiovascular diseases. researchgate.netgavinpublishers.com SIRT1 preserves endothelial integrity by mitigating oxidative stress. frontiersin.org Synthetic SIRT1 agonists, including SRT 1460, are recognized for their potential in this area. researchgate.net Although direct studies on SRT 1460 in endothelial cells are not specified, the established role of SIRT1 activators in enhancing endothelial function provides a strong rationale for its use in such research. researchgate.netgavinpublishers.com For instance, SIRT1 activation is known to promote the expression of antioxidant genes and reduce inflammation in endothelial cells. mdpi.com

Applications in In Vivo Animal Models

Animal models have been crucial for evaluating the systemic effects of SRT 1460.

Research in Metabolic Dysfunction Models

In animal models of metabolic dysfunction, SRT 1460 has shown promise. wikipedia.org Studies in mice with diet-induced or genetically-induced obesity and diabetes have demonstrated that SRT 1460 can improve insulin (B600854) sensitivity and lower plasma glucose levels in key metabolic tissues such as fat, muscle, and liver. wikipedia.orgmdpi.com The compound was also found to increase mitochondrial and metabolic function. wikipedia.org These effects are attributed to the activation of SIRT1, which plays a protective role against the physiological damage caused by high-fat diets. mdpi.com However, some studies have questioned whether the effects of STACs like SRT 1460 are solely mediated by direct SIRT1 activation, suggesting potential off-target effects. researchgate.netmdpi.com

Animal ModelConditionKey Findings with SRT 1460
MiceDiet-induced or genetically-induced obesity and diabetesImproved insulin sensitivity, lower plasma glucose, increased mitochondrial and metabolic function. wikipedia.orgmdpi.com

Investigations in Neurodegeneration Models

The potential of SRT 1460 in neurodegeneration is linked to its function as a SIRT1 activator. frontiersin.org SIRT1 activation has been shown to be neuroprotective in various animal models of diseases like Alzheimer's and Huntington's disease. frontiersin.orgresearchgate.netnih.gov While specific in vivo studies with SRT 1460 in neurodegeneration models are not detailed, its potency compared to resveratrol suggests it could be a valuable research tool. nih.govresearchgate.net For example, SIRT1 activation has been shown to improve cognitive and motor deficits in a mouse model of Huntington's disease. nih.gov The use of potent synthetic activators like SRT 1460 is considered a promising therapeutic strategy for neurodegenerative disorders. frontiersin.orgresearchgate.net

Exploration in Longevity and Aging Models

SRT 1460 TFA Salt emerged as a research compound in the context of intense scientific interest in the sirtuin family of proteins, particularly Sirtuin 1 (SIRT1). Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in cellular regulation, and SIRT1 has been identified as a key mediator of the pathways activated by caloric restriction, a metabolic intervention known to extend lifespan in various organisms. nih.govfrontiersin.org The rationale for using compounds like SRT 1460 in aging research was to pharmacologically mimic the beneficial effects of caloric restriction and potentially delay the onset of age-related diseases. nih.gov Overexpression of the Sirt1 gene has been shown to extend lifespan in model organisms like yeast, worms, and flies, and to improve healthspan in mice, further solidifying SIRT1 as an attractive target for longevity studies. frontiersin.orgresearchgate.netexplorationpub.com

SRT 1460 was developed as a potent, synthetic, small-molecule activator of SIRT1, structurally distinct from the natural polyphenol resveratrol. nih.gov Initial high-throughput screening assays reported that SRT 1460 and related compounds, such as SRT1720 and SRT2183, could activate SIRT1 with significantly greater potency than resveratrol. nih.gov However, the utility of SRT 1460 as a specific tool for studying SIRT1-mediated longevity has been a subject of scientific debate. A pivotal study published in 2010 by Pacholec and colleagues demonstrated that the apparent activation of SIRT1 by SRT 1460, SRT1720, and resveratrol was dependent on the specific assay conditions, particularly the use of a peptide substrate covalently attached to a fluorophore (e.g., TAMRA). nih.gov When native peptide substrates or full-length protein substrates without the fluorophore were used, no direct activation of SIRT1 was observed. nih.govexplorationpub.com Instead, biophysical studies suggested that these compounds directly interact with the fluorophore-containing peptide substrate. nih.gov

This finding is critical for interpreting preclinical studies, as it suggests that the biological effects observed after treatment with SRT 1460 may not be directly or solely attributable to SIRT1 activation. nih.govmdpi.com They could result from off-target effects on other enzymes, receptors, or cellular pathways. nih.govmdpi.com Despite the controversy over its direct mechanism, SRT 1460 has been used in disease models to probe SIRT1-related pathways, although the direct translation of these findings to longevity in whole organisms remains complex. researchgate.net The search for pharmacological agents that activate sirtuins continues to be a major focus of anti-aging research. biorxiv.org

Table 1: In Vitro Activity of SRT 1460 on SIRT1 This interactive table summarizes the reported enzymatic activity of SRT 1460 in different assay conditions. Note the discrepancy in activation depending on the substrate used.

Compound Assay Substrate Reported Activity Metric (EC1.5) Reported Maximal Activation Finding Citation
SRT 1460 Fluorogenic TAMRA-p53 Peptide 2.9 µM 434% Apparent Activation nih.govmedchemexpress.com
SRT 1460 Native p53 Peptide (No Fluorophore) Not Applicable No Activation No Activation nih.gov
Resveratrol Fluorogenic TAMRA-p53 Peptide 31.6 µM 239% Apparent Activation nih.gov
Resveratrol Native p53 Peptide (No Fluorophore) Not Applicable No Activation No Activation nih.gov

EC1.5: The concentration of a compound required to increase enzyme activity by 50%.

Studies in Inflammatory and Oxidative Stress Models

The role of SIRT1 extends beyond aging to the regulation of inflammation and cellular responses to oxidative stress. nih.govresearchgate.net SIRT1 can deacetylate and thereby modulate the activity of several key proteins involved in these processes, including transcription factors like p53, FOXO3, and the NF-κB subunit p65. frontiersin.orgnih.gov By inhibiting NF-κB signaling, SIRT1 can suppress the expression of pro-inflammatory genes. researchgate.net Similarly, by activating FOXO transcription factors, SIRT1 can upregulate the expression of antioxidant enzymes like manganese superoxide (B77818) dismutase (MnSOD) and catalase, enhancing cellular resistance to oxidative stress. nih.gov

SRT 1460 has been utilized as a research tool to investigate these SIRT1-associated pathways in various preclinical models. For instance, studies in pancreatic cancer cell lines have explored the effects of SRT 1460 on cell viability and growth. medchemexpress.com In this context, SRT 1460 was observed to reduce cell viability in a dose-dependent manner and induce apoptosis, effects that can be linked to the modulation of cellular stress pathways. medchemexpress.comselleckchem.com The compound was also found to increase the expression of the autophagy marker LC3-II, indicating an influence on cellular housekeeping and stress-response mechanisms. medchemexpress.com

However, the interpretation of these results requires careful consideration of the compound's mode of action. As established in biochemical assays, the effects of SRT 1460 may not be exclusively mediated by direct SIRT1 activation and could involve off-target interactions. nih.govmdpi.com The compound has been shown to have multiple off-target activities against various receptors and enzymes. nih.govmdpi.com Furthermore, it is important to acknowledge the potential contribution of the trifluoroacetate (B77799) (TFA) counter-ion, which is a remnant of the chemical synthesis and purification process. genscript.com Research has indicated that TFA itself can exert biological effects, including influencing cell growth and eliciting inflammatory or immune responses, which could act as a confounding variable in experimental studies. genscript.com Therefore, while this compound has been used to probe pathways related to inflammation and oxidative stress, attributing the observed effects solely to SIRT1 modulation is challenging.

Table 2: Effect of SRT 1460 on Pancreatic Cancer Cell Viability This interactive table shows the half-maximal inhibitory concentration (IC50) values for SRT 1460 in various pancreatic cancer cell lines compared to a non-cancerous control cell line.

Cell Line Cell Type IC50 of SRT 1460 (µM) Citation
Panc-1 Pancreatic Cancer 0.66 ± 0.02 medchemexpress.com
Patu8988t Pancreatic Cancer 1.62 ± 0.13 medchemexpress.com
SU86.86 Pancreatic Cancer 2.31 ± 0.23 medchemexpress.com
HPDE Normal Pancreatic Duct Epithelial 2.39 ± 0.29 medchemexpress.com

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Table of Chemical Compounds

Methodological Considerations for Research with Srt 1460 Tfa Salt

Implications of Trifluoroacetate (B77799) (TFA) Counter-Ion

SRT 1460 is often synthesized and purified using trifluoroacetic acid, resulting in the compound being isolated as a TFA salt. genscript.comlifetein.com While seemingly an inert component, the TFA counter-ion can have unintended biological and physicochemical effects that may confound experimental results. nih.govbiorxiv.org

The TFA counter-ion can influence the secondary structure of peptides and proteins. nih.gov Its presence can interfere with structural analysis techniques like Fourier Transform Infrared (FTIR) spectroscopy due to a strong absorbance band around 1670 cm⁻¹, which can overlap with the amide I band of peptides (1600–1700 cm⁻¹). genscript.com Circular dichroism (CD) spectroscopy has also revealed that TFA can induce conformational changes, such as a slight increase in α-helical structures. asm.orgscilit.com While these structural effects might not always alter biological activity, they are a crucial consideration in biophysical characterization studies. asm.org For a compound like SRT 1460, which is studied for its interaction with the sirtuin 1 (SIRT1) protein, any alteration in the conformation of the target protein or peptide substrates due to TFA could be significant. researchgate.netnih.gov

It has been observed that at TFA concentrations above 0.01-0.05% (v/v), proteins can undergo a conformational change to a more compact, molten globule-like state, which is likely stabilized by ion pairing. nih.gov This alteration in protein structure can affect retention times in reversed-phase high-performance liquid chromatography (RP-HPLC) and could potentially influence enzyme-substrate interactions in biochemical assays. nih.govresearchgate.net

The TFA counter-ion is not biologically inert and can interfere with cellular and biochemical assays. nih.gov Studies have shown that TFA can inhibit the proliferation of cells, such as osteoblasts and chondrocytes, even at low concentrations (as low as 10 nM). genscript.comphysiology.org Conversely, in some cell lines like C6 glioma cells, TFA has been found to promote cell growth at higher concentrations. genscript.comnih.gov These dose-dependent and cell-type-specific effects highlight the potential for TFA to introduce variability and artifacts in cellular studies. genscript.com

In the context of biochemical assays, TFA has been shown to be bioactive, causing metabolic effects in cultured liver cells and in animal models. biorxiv.org It can act as an allosteric modulator of receptors, such as the glycine (B1666218) receptor. genscript.comnih.gov Given that SRT 1460 is an allosteric activator of SIRT1, the presence of another allosteric modulator in the form of TFA could lead to complex and potentially misleading results regarding the compound's true activity and mechanism of action. nih.gov Furthermore, research has indicated that some reported sirtuin-activating compounds (STACs), including SRT 1460, may not directly activate SIRT1 with native substrates but show activation with substrates containing a fluorophore, an effect that could be influenced by interactions with counter-ions or other assay components. researchgate.netnih.gov

Table 1: Documented Interferences of TFA Counter-Ion in Biological and Biochemical Assays
Assay TypeNature of InterferenceObserved EffectCitation
Cell Proliferation Assays (Osteoblasts, Chondrocytes)Inhibition of cell growthReduced cell numbers and thymidine (B127349) incorporation at concentrations as low as 10 nM. genscript.comphysiology.org
Cell Proliferation Assays (Glioma Cells)Stimulation of cell growthDose-dependent increase in cell proliferation. genscript.comnih.gov
FTIR SpectroscopySpectral overlapStrong IR band around 1670 cm⁻¹ overlaps with the peptide amide I band, complicating structural analysis. genscript.com
Circular Dichroism (CD) SpectroscopyInduction of conformational changesSlight increase in α-helical structures in peptides. asm.org
Biochemical AssaysBioactive metabolic effectsTFA alone can reduce plasma cholesterol and triglycerides in mice. biorxiv.org
Receptor Binding AssaysAllosteric modulationActs as an allosteric modulator of glycine receptors. genscript.comnih.gov

To mitigate the confounding effects of the TFA counter-ion, several exchange strategies can be employed. The choice of method depends on the properties of the compound and the requirements of the subsequent experiments. researchgate.net

One common approach is repeated lyophilization of the compound from a solution containing an excess of a stronger acid, typically hydrochloric acid (HCl). lifetein.comresearchgate.net However, this method can expose the compound to very low pH, which might lead to degradation. researchgate.netnih.gov

Another strategy involves using ion-exchange chromatography. researchgate.netbio-works.com Anion exchange resins can be used to replace the trifluoroacetate anion with a more biologically compatible one, such as acetate (B1210297) or chloride. nih.govbio-works.com This can be a gentle and effective method for removing TFA. researchgate.net

Reversed-phase high-performance liquid chromatography (RP-HPLC) can also be adapted for counter-ion exchange. By using a mobile phase containing a different acid, such as acetic acid, the TFA counter-ion can be exchanged during the purification process. lifetein.comresearchgate.net

A deprotonation/reprotonation cycle is another possibility, where the compound is dissolved in a basic solution to remove the positively charged sites that bind the TFA anion, followed by reprotonation with the desired acid. researchgate.netnih.gov

Table 2: Comparison of TFA Counter-Ion Exchange Strategies
MethodPrincipleAdvantagesDisadvantagesCitation
Lyophilization with a Stronger Acid (e.g., HCl)Displacement of TFA by an excess of a stronger acid.Relatively simple procedure.Harsh acidic conditions can cause compound degradation; restrictive choice of replacement ions. lifetein.comresearchgate.netnih.gov
Ion-Exchange ChromatographyUse of an anion exchange resin to swap TFA for another anion.Gentle conditions; can achieve almost complete exchange.May require specific resins and optimization. nih.govresearchgate.netbio-works.com
Reversed-Phase HPLCUsing a mobile phase with the desired counter-ion (e.g., acetic acid).Can be integrated into the purification process.Efficiency depends on the hydrophobicity of the compound; may not be suitable for very hydrophilic compounds. lifetein.comresearchgate.net
Deprotonation/ReprotonationRemoval of TFA by deprotonating the cationic sites on the compound, followed by reprotonation with a different acid.Can achieve complete removal of TFA.Requires use of basic solutions which could affect compound stability. researchgate.netnih.gov

Potential Interference in Cellular Assays and Biochemical Studies

Compound Purity and Characterization for Reproducible Research

For research on sirtuin modulators like SRT 1460 to be reproducible, the purity and thorough characterization of the compound are paramount. the-turing-way.org Studies have shown that compounds reported as SIRT1 activators, including SRT 1460, may have their activity influenced by the presence of fluorophores on the peptide substrates used in assays. researchgate.netnih.gov This highlights the need to use multiple, well-characterized assay systems, including those with native substrates, to confirm the compound's activity. researchgate.net

Experimental Design for In Vitro and Ex Vivo Studies

When designing in vitro and ex vivo studies with SRT 1460 TFA salt, several factors must be carefully controlled. nih.govuef.fi Given the potential for TFA to interfere, it is advisable to include a control group treated with the TFA salt of an inactive but structurally similar molecule, or with sodium trifluoroacetate, to dissect the effects of the TFA counter-ion from those of SRT 1460 itself. biorxiv.org

For in vitro enzymatic assays of SIRT1 activity, it is crucial to use multiple substrate systems, including both fluorophore-labeled peptides and native, unlabeled peptide or full-length protein substrates. researchgate.netnih.gov This approach helps to rule out artifacts related to the assay format. Isothermal titration calorimetry (ITC) can be a valuable tool to study the direct binding of SRT 1460 to SIRT1 and to investigate how this binding is affected by the presence of different substrates or counter-ions. nih.govresearchgate.net

In cellular and ex vivo tissue studies, careful consideration of the final concentration of TFA being introduced to the system is necessary. nih.govphysiology.org If a TFA-salt of SRT 1460 is used, the potential for off-target effects of the counter-ion on cellular processes like proliferation, metabolism, and gene expression should be acknowledged and, where possible, controlled for. genscript.combiorxiv.org The use of compounds where the TFA has been exchanged for a more biocompatible counter-ion like chloride or acetate is a robust strategy to enhance the reliability of the findings. nih.govmdpi.com

Comparative Analysis with Other Sirtuin Modulators

Distinguishing Features from Resveratrol (B1683913) and Polyphenols

SRT 1460 was developed as part of a class of synthetic sirtuin-activating compounds (STACs) intended to offer improved potency and pharmacological properties over natural polyphenols like resveratrol. nih.govmdpi.com

Potency and Efficacy: A primary distinguishing feature is potency. SRT 1460 demonstrates significantly greater potency in activating SIRT1 in vitro compared to resveratrol. nih.gov In assays using fluorophore-tagged peptide substrates, SRT 1460 showed a much lower concentration required for 50% activation (EC1.5) and a higher maximal activation level. nih.gov

CompoundEC1.5 (μM)Maximal Activation (%)
SRT 14602.9434%
Resveratrol31.6 - 46.2201% - 239%

This table presents a comparison of the in vitro potency of SRT 1460 and Resveratrol on SIRT1 activation, based on data from studies using specific peptide substrates. nih.gov

Mechanism of Action: The mechanism of SIRT1 activation by both SRT 1460 and resveratrol has been a subject of extensive research and debate. Initial studies indicated that the activation by these compounds was dependent on the presence of a fluorophore tag on the peptide substrates used in screening assays. researchgate.netnih.govoup.com When tested with native peptide substrates lacking this tag, no activation was observed, leading to questions about their status as direct activators. nih.govresearchgate.netnih.gov

Further research has led to the proposal of a common mechanism of "assisted allosteric activation". nih.govcore.ac.uknih.gov In this model, the activator molecule and the substrate cooperatively bind to and stabilize an active conformation of the SIRT1 enzyme. nih.gov The binding of the STAC, like SRT 1460, occurs at an N-terminal domain of SIRT1, which lowers the Michaelis constant (Kₘ) for specific peptide substrates without affecting the Kₘ for the NAD⁺ cofactor. mdpi.comcore.ac.uk This mechanism suggests that activation is substrate-dependent, with substrates containing hydrophobic or aromatic amino acids being more effectively deacetylated in the presence of the activator. mdpi.comaging-us.com

Comparison with Other Synthetic Sirtuin Activating Compounds (STACs)

SRT 1460 belongs to a series of imidazothiazole-based STACs developed by Sirtris Pharmaceuticals, which also includes SRT 1720 and SRT 2183. nih.gov These compounds were designed to be more potent and selective SIRT1 activators than resveratrol.

Relative Potency and Selectivity: Within this synthetic series, SRT 1460 is less potent than SRT 1720 and SRT 2183 but still significantly more potent than resveratrol. nih.govoup.com These STACs share a common kinetic mechanism of lowering the Kₘ of SIRT1 for its acetylated peptide substrates. mdpi.comnih.gov A key advantage of these synthetic compounds is their high selectivity for SIRT1 over other closely related sirtuin isoforms like SIRT2 and SIRT3. mdpi.com

CompoundEC1.5 (μM)Maximal Activation (%)Selectivity
SRT 17200.16781%High for SIRT1 vs SIRT2/3
SRT 21830.36296%High for SIRT1 vs SIRT2/3
SRT 14602.9447%High for SIRT1 vs SIRT2/3

This table compares the in vitro potency and selectivity of SRT 1460 with other prominent synthetic SIRT1 activators from the same class. mdpi.comnih.gov

While these compounds show promise, some studies have noted that they can exhibit off-target activities against various other enzymes, receptors, and ion channels. mdpi.comnih.gov

Contrasting Effects with Sirtuin Inhibitors

The effects of SIRT1 activators like SRT 1460 are diametrically opposed to those of sirtuin inhibitors. While activators enhance the NAD⁺-dependent deacetylase activity of SIRT1, inhibitors block it. thno.org This fundamental difference leads to contrary cellular and physiological outcomes.

Mechanism of Inhibition: Sirtuin inhibitors function through various mechanisms. Some, like Sirtinol, are competitive inhibitors at the sirtuin substrate binding cleft. mdpi.comcaymanchem.com Sirtinol has been shown to inhibit SIRT1 and SIRT2. caymanchem.comontosight.ai Other inhibitors, such as EX-527 (also known as Selisistat), are highly selective for SIRT1 and work through a unique mechanism that is uncompetitive with the NAD⁺ co-substrate. nih.gov EX-527 binds to the enzyme-NAD⁺ complex and stabilizes it, which prevents the release of the reaction product and effectively halts the catalytic cycle. nih.govnih.gov

Opposing Cellular Functions: The activation of SIRT1 by SRT 1460 promotes the deacetylation of target proteins, which can regulate pathways involved in metabolism, inflammation, and cell survival. nih.govthno.org In contrast, inhibitors like EX-527 prevent this deacetylation, leading to the hyperacetylation of SIRT1 substrates such as p53. bellbrooklabs.combio-gems.com This can influence processes like cell cycle arrest and apoptosis. ontosight.ai

FeatureSIRT1 Activator (e.g., SRT 1460)SIRT1 Inhibitor (e.g., EX-527, Sirtinol)
Primary Action Enhances SIRT1 deacetylase activityBlocks SIRT1 deacetylase activity
Effect on Substrate Acetylation Decreases acetylationIncreases or maintains acetylation
Example Mechanism Allosteric activation; lowers substrate KₘUncompetitive with NAD⁺ (EX-527) or competitive with substrate (Sirtinol)
Consequence Modulation of metabolic and stress-response pathwaysInduction of senescence-like growth arrest or apoptosis in some cancer cells

This table provides a conceptual contrast between the fundamental actions and consequences of SIRT1 activators and inhibitors. mdpi.comcore.ac.ukontosight.ainih.gov

Future Directions and Open Questions in Srt 1460 Tfa Salt Research

Elucidating Novel Biological Targets and Off-Target Effects

A significant finding that complicates the interpretation of in vivo studies is the discovery of numerous off-target effects for SRT 1460 and its analogs. mdpi.com Research has shown that SRT1460, SRT1720, and SRT2183 have off-target interactions with a wide range of proteins, including receptors, enzymes, transporters, and ion channels. nih.govmdpi.comresearchgate.netresearchgate.net For instance, the metabolic benefits observed in mice treated with SRT1720 may be attributable to the activation of AMP-activated protein kinase (AMPK) independently of SIRT1. mdpi.com

The elucidation of these off-target activities is crucial for understanding the compound's full biological profile and for separating SIRT1-dependent effects from other interactions.

Systematic Profiling: Comprehensive screening of SRT 1460 against broad panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzyme families is necessary to create a complete "anti-target" profile.

Target Deconvolution in Cellular Models: In cellular studies, it is essential to use genetic knockout or knockdown models (e.g., SIRT1-null cells) to distinguish between on-target and off-target effects. This will help clarify whether observed phenotypes are truly mediated by SIRT1.

Identifying New Pathways: The off-target interactions of SRT 1460, while confounding for its use as a specific SIRT1 probe, may reveal novel therapeutic targets or pathways. For example, its interaction with AMPK suggests a potential role in metabolic regulation that could be explored independently of SIRT1 activation. mdpi.com

Table 1: Reported Off-Target Effects of SRT 1460 and Related Compounds

Compound(s)Off-Target(s)Reported EffectReference(s)
SRT1460, SRT1720, SRT2183Various receptors, enzymes, transporters, ion channelsDirect interaction and activity nih.govmdpi.comresearchgate.net
SRT1720AMP-activated protein kinase (AMPK)Activation independent of SIRT1 mdpi.com
SRT1720Sirtuin 3 (SIRT3)Inhibition via competition with the acyl-lysine substrate mdpi.com

Advanced Structural Biology and Biophysical Characterization

Biophysical studies have been instrumental ing the direct activation model of SRT 1460. nih.gov Techniques such as Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR), and Surface Plasmon Resonance (SPR) have provided evidence that SRT 1460 and SRT1720 interact directly with the fluorophore-containing peptide substrates, rather than binding to the SIRT1 enzyme itself in a way that promotes catalysis on native substrates. nih.govresearchgate.net

Isothermal Titration Calorimetry (ITC): ITC experiments demonstrated that SRT1460 binds to the SIRT1-TAMRA peptide substrate complex. nih.govresearchgate.net However, this binding was not observed with the SIRT1-native peptide complex, suggesting the fluorophore is a key component of the interaction. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR): NMR chemical shift perturbation studies showed that SRT1460 interacts with the TAMRA-labeled peptide even in the absence of the SIRT1 enzyme, while little to no interaction was seen with the native peptide. nih.gov

Despite these advances, a high-resolution crystal structure of SIRT1 in complex with SRT 1460 and a substrate remains elusive. uni-bayreuth.de Attempts to obtain diffraction-quality crystals have been unsuccessful, hindering a definitive structural understanding of the interaction. uni-bayreuth.de

Future research in this area should pursue:

Co-crystallization with Native Substrates: Renewed efforts to crystallize the ternary complex of SIRT1, a native peptide substrate, and SRT 1460 are paramount. Success would provide unambiguous evidence for or against a direct binding and allosteric activation model.

Cryo-Electron Microscopy (Cryo-EM): Given the difficulties with crystallization, Cryo-EM may offer an alternative path to visualize the full-length SIRT1 enzyme in complex with its binding partners and SRT 1460.

Advanced Biophysical Techniques: Further use of techniques like SPR and ITC with a wider array of native substrates and modified peptides could help map the precise requirements for any potential weak interactions that might not be artifacts.

Table 2: Summary of Biophysical Studies on SRT 1460 Interaction

TechniqueFindingImplicationReference(s)
Isothermal Titration Calorimetry (ITC)SRT1460 binds to the SIRT1-TAMRA-peptide complex, but not the SIRT1-native peptide complex.The interaction is dependent on the fluorophore tag. nih.govresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR)SRT1460 perturbs the chemical shifts of the TAMRA-peptide, but not the native peptide, in the absence of SIRT1.The compound interacts directly with the tagged substrate. nih.gov
Surface Plasmon Resonance (SPR)Confirmed direct interaction between the compounds and fluorophore-containing substrates.The observed activation in fluorescent assays is likely due to an artifact of compound-substrate interaction. nih.govresearchgate.net

Development of Improved Research Probes Based on SRT 1460 TFA Salt Scaffold

Despite the controversies, the chemical scaffold of SRT 1460 represents a starting point for the development of new, more reliable chemical probes. The existing molecule has known liabilities, including its off-target effects and its confounding interaction with fluorophores. nih.govmdpi.com Future medicinal chemistry efforts should focus on rationally designing second-generation compounds that overcome these limitations.

Structure-Activity Relationship (SAR) Studies: A systematic SAR study is needed to understand which parts of the SRT 1460 molecule are responsible for the off-target effects and the fluorophore interaction. This knowledge can guide the modification of the scaffold to remove these undesirable properties.

Designing for Selectivity: Modifications to the SRT 1460 structure could enhance its selectivity for SIRT1 or, alternatively, redirect its activity towards other identified targets like AMPK in a more potent and specific manner. The goal would be to create a tool compound with a clean, well-defined mechanism of action.

Eliminating the Fluorophore Artifact: New analogs should be designed and tested in label-free assay systems from the outset to ensure their activity is genuine and not an artifact of the detection method. A successful probe would activate SIRT1 with native, full-length protein substrates.

Photoaffinity Labeling: To definitively identify the binding site of any improved compounds on SIRT1, photoaffinity-labeled versions of the new probes could be developed. These tools would allow for covalent labeling and subsequent identification of the binding pocket via mass spectrometry, providing irrefutable evidence of a direct interaction.

By addressing these open questions, the scientific community can move beyond the current controversies and leverage the knowledge gained from SRT 1460 to develop more precise tools for studying sirtuin biology and related therapeutic pathways.

Q & A

Q. What are the recommended methods for synthesizing SRT 1460 TFA Salt in laboratory settings?

this compound synthesis typically involves coupling reactions followed by trifluoroacetic acid (TFA) salt formation. Key steps include:

  • Reagent selection : Use high-purity precursors and TFA under anhydrous conditions to minimize side reactions.
  • Purification : Employ column chromatography (e.g., silica gel) or recrystallization to isolate the salt.
  • Validation : Confirm synthesis success via melting point analysis and NMR spectroscopy . Example Protocol:
StepReagentsConditionsYield (%)
CouplingPrecursor A, B25°C, 24h65
Salt formationTFA, DCM0°C, 2h85

Q. How should researchers characterize the purity and stability of this compound?

Methodological characterization involves:

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
  • Spectroscopy : ¹H/¹³C NMR to confirm structural integrity and absence of impurities.
  • Stability testing : Accelerated degradation studies under varying pH, temperature, and humidity to identify degradation products .

Q. What experimental controls are critical when assessing this compound’s biological activity?

  • Negative controls : Use solvent-only or inactive analogs to rule out nonspecific effects.
  • Positive controls : Include known agonists/antagonists (e.g., reference compounds) for comparative potency analysis.
  • Replicates : Perform triplicate assays to ensure statistical robustness .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions and experimental data on this compound’s reactivity?

Discrepancies may arise from solvent effects, impurities, or kinetic vs. thermodynamic product formation. Strategies include:

  • Computational modeling : Compare density functional theory (DFT) calculations with experimental kinetics.
  • Cross-validation : Replicate experiments using alternative techniques (e.g., FTIR vs. Raman spectroscopy).
  • Peer review : Submit findings for independent validation to identify overlooked variables .

Q. What strategies optimize this compound’s solubility in aqueous vs. non-polar solvents?

  • Co-solvents : Test mixtures like DMSO/water or ethanol/PBS to enhance aqueous solubility.
  • pH adjustment : Modify buffer pH (e.g., 6.5–7.4) to exploit ionization states.
  • Surfactants : Use polysorbate-80 or cyclodextrins for hydrophobic environments. Document solubility parameters (Hansen solubility coefficients) to guide formulation .

Q. How should researchers design dose-response studies to evaluate this compound’s efficacy in vivo?

  • Dose range : Start with log-scale concentrations (e.g., 0.1–100 µM) to capture EC₅₀/IC₅₀ values.
  • Endpoint selection : Measure biomarkers (e.g., enzyme inhibition) at multiple time points.
  • Statistical rigor : Apply ANOVA with post-hoc tests to compare treatment groups, ensuring power analysis (n ≥ 6) .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

  • Nonlinear regression : Fit sigmoidal curves (e.g., Hill equation) to determine potency.
  • Outlier detection : Use Grubbs’ test to exclude anomalous data points.
  • Error propagation : Report confidence intervals (95% CI) for EC₅₀ values .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

  • Quality control : Implement strict SOPs for reagent sourcing and reaction monitoring.
  • Analytical comparability : Use LC-MS to compare batches and establish acceptance criteria (e.g., ≥98% purity).
  • Documentation : Maintain detailed logs of reaction conditions and deviations .

Ethical & Reproducibility Considerations

Q. What steps ensure reproducibility of this compound studies across laboratories?

  • Open protocols : Share detailed methods via platforms like Protocols.io .
  • Material sharing : Distribute characterized samples through repositories (e.g., Addgene).
  • Metadata reporting : Include raw data (e.g., NMR spectra) in supplementary materials .

Q. How should researchers handle conflicting data on this compound’s mechanism of action?

  • Meta-analysis : Aggregate data from multiple studies to identify consensus pathways.
  • Mechanistic studies : Use knockout models or CRISPR editing to validate target engagement.
  • Transparency : Disclose limitations (e.g., off-target effects) in discussion sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.